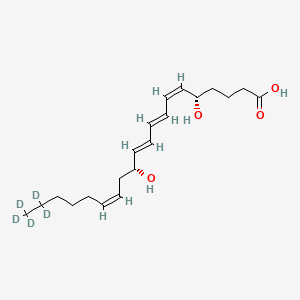
Unii-IK88NC17OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STG-001 is a compound developed by Stargazer Pharmaceuticals, Inc. for the treatment of Stargardt Disease, a genetic disorder that leads to vision loss. This compound is an indirect visual cycle modulator that reduces plasma concentrations of retinol-binding protein 4 and vitamin A, potentially reducing the accumulation of cytotoxic retinoids in the eye and preserving vision .
Preparation Methods
The specific synthetic routes and reaction conditions for STG-001 are proprietary and not publicly disclosed. it is known that the compound was licensed from Takeda Pharmaceuticals and has undergone extensive clinical trials to ensure its safety and efficacy .
Chemical Reactions Analysis
STG-001 primarily functions as an indirect visual cycle modulator. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic role. Instead, it interacts with biological molecules to exert its effects. The major product formed from its interaction is the reduction of cytotoxic retinoids in the retina .
Scientific Research Applications
STG-001 is primarily used in the field of ophthalmology for the treatment of Stargardt Disease. It has shown promise in clinical trials for reducing the accumulation of retinal toxins and preventing retinal degeneration. The compound has received Orphan Drug Designation in both the United States and the European Union, highlighting its potential as a novel treatment for this rare eye disease .
Mechanism of Action
STG-001 works by reducing the plasma concentrations of retinol-binding protein 4 and vitamin A. This modulation of the visual cycle helps to reduce the accumulation of cytotoxic retinoids in the eye, thereby potentially reducing the rate of retinal damage and preserving vision in patients with Stargardt Disease .
Comparison with Similar Compounds
Similar compounds to STG-001 include other retinol-binding protein 4 inhibitors such as tinlarebant. These compounds also aim to reduce the accumulation of retinal toxins and prevent retinal degeneration. STG-001 is unique in its specific mechanism of action and its clinical development for Stargardt Disease .
List of Similar Compounds::- Tinlarebant
- BPN-14136
STG-001 stands out due to its specific targeting of retinol-binding protein 4 and its potential to address a critical unmet need in the treatment of Stargardt Disease .
Properties
Molecular Formula |
C14H10F6N2O2 |
|---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-1-3-22(21-11)4-2-12(23)24/h1,3,5-7H,2,4H2,(H,23,24) |
InChI Key |
WSFKMLQSYRCAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B10827651.png)
![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)

![6-[[17-(4-carboxybutan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827670.png)
![1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B10827672.png)
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)

![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
